molecular formula C11H7NS B8589371 2-Phenylethynyl-thiazole

2-Phenylethynyl-thiazole

Cat. No. B8589371
M. Wt: 185.25 g/mol
InChI Key: UQGBBQTUUWZZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethynyl-thiazole is a useful research compound. Its molecular formula is C11H7NS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

2-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H

InChI Key

UQGBBQTUUWZZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (2.0 g, 12 mmol) and CuI (460 mg, 2.4 mmol) were combined in DME (40 mL), and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (8.6 mL, 62 mmol) and PdCl2(PPh3)2 (856 mg, 1.22 mmol) were added and then phenylacetylene (3.7g, 36.5 mmol) was added dropwise. The reaction was heated to reflux at which point the reaction mixture solidified. Additional DME (20 mL) was added to dissolve the solids and the reaction mixture was allowed to stir for 16 h at reflux, at which time GC/MS showed no remaining 2-bromothiazole. After cooling, the mixture was diluted with 200 mL ethyl acetate, and filtered through Celite™. The pad was then washed thoroughly with ethyl acetate and the combined filtrates were washed with water (200 mL), brine (200 mL), dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo, and the residue was purified by column chromatography eluting with hexane, then 97:3 hexane:ethyl acetate) to afford 2-(phenylethynyl)-1,3-thiazole (1.3 g, 60% yield) as a yellowish oil. 1H NMR (CDCl3, 300 MHz) δ 7.86 (d, J=3.2 Hz, 1H), 7.61–7.57 (m, 2H), 7.42–7.26 (m, 4H). MS (ESI) 185.2 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Quantity
856 mg
Type
catalyst
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
460 mg
Type
catalyst
Reaction Step Nine

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